molecular formula C11H16N2O2 B13054051 (R)-3-Amino-3-(4-(dimethylamino)phenyl)propanoicacid2hcl

(R)-3-Amino-3-(4-(dimethylamino)phenyl)propanoicacid2hcl

Cat. No.: B13054051
M. Wt: 208.26 g/mol
InChI Key: FBJCAMOGCHOAOL-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid 2HCl is a compound with significant interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid 2HCl typically involves a series of chemical reactions starting from readily available precursors. The process often includes steps such as amination, alkylation, and acidification. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid 2HCl undergoes various types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.

    Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

®-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid 2HCl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid 2HCl involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understanding its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ®-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid 2HCl include:

  • 3-(4-(Dimethylamino)phenyl)propanoic acid
  • 3-(4-(Dimethylamino)phenyl)propanoic acid hydrochloride
  • 3-(4-(Dimethylamino)phenyl)propanoic acid methyl ester

Uniqueness

What sets ®-3-Amino-3-(4-(dimethylamino)phenyl)propanoic acid 2HCl apart from these similar compounds is its specific stereochemistry and the presence of the amino group, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

(3R)-3-amino-3-[4-(dimethylamino)phenyl]propanoic acid

InChI

InChI=1S/C11H16N2O2/c1-13(2)9-5-3-8(4-6-9)10(12)7-11(14)15/h3-6,10H,7,12H2,1-2H3,(H,14,15)/t10-/m1/s1

InChI Key

FBJCAMOGCHOAOL-SNVBAGLBSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)[C@@H](CC(=O)O)N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CC(=O)O)N

Origin of Product

United States

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